2-[(3-Fluorobenzyl)oxy]benzoic acid
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Overview
Description
2-[(3-Fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11FO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
. This indicates the presence of a fluorobenzyl group attached to a benzoic acid moiety via an ether linkage.
Scientific Research Applications
Metabolic Fate and Spectroscopic Analysis
Metabolic Fate in Rats
2-[(3-Fluorobenzyl)oxy]benzoic acid, as part of the fluorobenzyl alcohols group, has been studied for its metabolic fate in rats. Major metabolites detected in urine were glycine conjugates of corresponding benzoic acids, with a small proportion being N-acetylcysteinyl conjugates, possibly formed from reactive sulphate esters during metabolism (Blackledge, Nicholson, & Wilson, 2003).
Gas Phase Measurements
The compound's close relatives, mono-fluoro-benzoic acids, were studied using microwave spectroscopy, revealing information about their molecular conformations and interactions in the gas phase (Daly et al., 2015).
Chemical Tracers and Analytical Methods
- Fluorobenzoic Acids as Chemical Tracers: These compounds are significant in hydrothermal, geothermal, leaching, and oilfield applications, particularly as non-toxic tracers for fluid flow paths in oil reservoirs. Their popularity stems from their low detection limit and non-toxicity compared to radioactive tracers (Kumar & Sharma, 2021).
Medical and Biological Research
- Inhibitor of Leukotriene Synthesis: A derivative of this compound, ETH615, has shown efficacy as an inhibitor of leukotriene biosynthesis and IL-8 gene expression, with potential applications in treating dermatoses (Ahnfelt-Rønne, Aaes, & Skak-Nielsen, 2005).
Supramolecular Chemistry
- Supramolecular Liquid Crystals: Research has been conducted on creating supramolecular structures using substituted benzoic acids, including derivatives of this compound, as proton donors for forming Hydrogen Bonded Liquid Crystalline materials (Bhagavath et al., 2013).
Environmental and Ecological Studies
- Naturally Occurring Compounds in Foods: Benzoic acid derivatives, including this compound, are naturally present in plant and animal tissues and are used extensively as preservatives in food and other products. Their widespread use raises questions about human exposure and environmental distribution (del Olmo, Calzada, & Nuñez, 2017).
Safety and Hazards
properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZMWYFCOWBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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